2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C15H13N3O4S |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O4S/c1-20-11-6-3-2-5-10(11)16-13(19)9-23-15-18-17-14(22-15)12-7-4-8-21-12/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
FCEBIADMUKECAO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide belongs to the class of 1,3,4-oxadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives are known for their significant pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The presence of different substituents on the oxadiazole ring can greatly influence these biological activities.
Chemical Structure
The structure of the compound can be represented as follows:
Antibacterial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit considerable antibacterial activity. For instance, studies have shown that derivatives similar to this compound have moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions such as Alzheimer's disease. In a study involving similar compounds, several derivatives exhibited strong inhibitory activity with IC50 values significantly lower than those of standard drugs .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 0.63 |
| Compound E | Urease | 1.13 |
| Compound F | AChE | 6.28 |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and bacterial cell structures. The oxadiazole ring contributes to the compound's lipophilicity and enhances its ability to penetrate biological membranes .
Case Studies
- Antibacterial Screening : A study synthesized various oxadiazole derivatives and screened them against multiple bacterial strains. The results indicated that certain modifications in the structure led to enhanced antibacterial properties .
- AChE Inhibition Study : Another research focused on the synthesis of oxadiazole-based compounds aimed at AChE inhibition. The findings revealed a correlation between structural features and inhibitory potency against AChE .
Comparison with Similar Compounds
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Derivatives with 2-methoxy-5-chlorophenyl groups (e.g., compound from ) showed IC₅₀ values of 12–45 μM, suggesting substituent-dependent activity .
- Lipoxygenase (LOX) Inhibition : N-(2-methyl-6-nitrophenyl) analogs (e.g., 8v) exhibited 65–80% inhibition at 100 μM, highlighting nitro groups as enhancers .
- α-Glucosidase Inhibition : Indole-containing derivatives (e.g., 8t) showed moderate activity (~40% inhibition) .
Antimicrobial Activity
Anti-Exudative Activity
Furan-2-yl derivatives (e.g., ) reduced inflammation by 50–60% at 10 mg/kg, comparable to diclofenac .
Comparative Analysis with Key Analogs
Structure-Activity Relationship (SAR) Insights
Phenyl Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance enzyme inhibition (LOX, AChE) . Methoxy groups improve lipophilicity and membrane permeability .
Oxadiazole Core Modifications :
- Furyl groups (e.g., 2-furyl) contribute to anti-inflammatory activity .
- Bulky substituents (e.g., indol-3-ylmethyl) reduce solubility but increase target specificity .
Sulfanyl Linker : Critical for maintaining molecular rigidity and interaction with enzyme active sites .
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is constructed via cyclization of furan-2-carboxylic acid derivatives. A representative protocol involves:
-
Hydrazide Formation : Furan-2-carboxylic acid (I) is esterified with ethanol under acidic conditions to yield ethyl furan-2-carboxylate (II), which is subsequently treated with hydrazine hydrate to form furan-2-carbohydrazide (III).
-
Cyclization with Carbon Disulfide : Compound III reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol under reflux, producing 5-(2-furyl)-1,3,4-oxadiazole-2-thiol (IV). This step typically achieves 50–65% yield, with purity confirmed via thin-layer chromatography (TLC).
Table 1: Reaction Conditions for Oxadiazole Thiol Synthesis
Synthesis of N-(2-Methoxyphenyl)-2-Bromoacetamide
The acetamide side chain is prepared through bromoacetylation of 2-methoxyaniline:
-
Acylation Reaction : 2-Methoxyaniline (V) reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C, yielding N-(2-methoxyphenyl)-2-bromoacetamide (VI). Triethylamine (TEA) is employed to neutralize HBr, with yields exceeding 80%.
Table 2: Optimization of Bromoacetamide Synthesis
Thiol-Alkylation Coupling Reaction
The final step involves nucleophilic substitution between the oxadiazole thiol (IV) and bromoacetamide (VI):
-
Reaction Setup : Equimolar amounts of IV and VI are stirred in dimethylformamide (DMF) with sodium hydride (NaH) as a base at room temperature for 6–8 hours.
-
Workup and Purification : The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield the title compound. Purity is verified via NMR (¹H, ¹³C) and mass spectrometry.
Table 3: Coupling Reaction Parameters and Outcomes
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The formation of the 1,3,4-oxadiazole ring proceeds via a base-mediated intramolecular dehydration. KOH deprotonates the hydrazide nitrogen, enabling nucleophilic attack on CS₂ to form a dithiocarbazate intermediate, which cyclizes with loss of H₂S. Competing pathways may generate 1,2,4-oxadiazole byproducts if reaction conditions deviate.
Alkylation Side Reactions
Excess bromoacetamide can lead to over-alkylation at the sulfur atom, producing disulfide byproducts. Controlled stoichiometry and slow addition of VI mitigate this issue. Additionally, DMF’s high polarity stabilizes the thiolate anion, enhancing reaction specificity.
Advanced Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR : The title compound exhibits signals at δ 8.10 (s, 1H, oxadiazole-H), δ 7.50–6.80 (m, 6H, furyl and methoxyphenyl protons), and δ 3.85 (s, 3H, OCH₃).
-
IR Spectroscopy : Peaks at 1675 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C of oxadiazole) confirm functional groups.
-
Mass Spectrometry : Molecular ion peak at m/z 331.35 (M⁺) aligns with the molecular formula C₁₅H₁₃N₃O₄S.
Industrial and Pharmacological Applications
While the primary focus of this report is synthesis, preliminary studies suggest the compound’s utility in medicinal chemistry. The 1,3,4-oxadiazole moiety is known for antimicrobial and anticancer activities, with the furyl and methoxyphenyl groups enhancing bioavailability. Patent literature highlights structural analogs as CB1 receptor antagonists and kinase inhibitors, underscoring potential therapeutic relevance .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Oxadiazole Core Formation : Cyclization of a thiosemicarbazide precursor with POCl₃ or other dehydrating agents to form the 1,3,4-oxadiazole ring .
Sulfanyl-Acetamide Linkage : Reacting the oxadiazole intermediate with 2-chloroacetamide derivatives in a nucleophilic substitution reaction using polar aprotic solvents (e.g., DMF or THF) under reflux .
N-(2-Methoxyphenyl) Substitution : Coupling the acetamide moiety with 2-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Key Considerations : Optimize reaction temperature (60–100°C) and pH control to avoid side reactions like hydrolysis of the oxadiazole ring .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Standard techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furyl protons at δ 6.3–7.5 ppm, oxadiazole carbons at ~160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₁₆H₁₄N₃O₄S) .
- Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical) to confirm purity .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% before assays .
- Assay Conditions : Standardize protocols (e.g., MIC for antimicrobial activity at 24–48 hrs, consistent cell lines for cytotoxicity) .
- Structural Confirmation : Re-validate structures via single-crystal XRD (using SHELXL for refinement) to rule out polymorphic or stereochemical inconsistencies .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., replace 2-furyl with 2-thienyl or 4-chlorophenyl) to assess electronic/steric effects .
Biological Profiling : Test derivatives against target enzymes (e.g., COX-2 or lipoxygenase) using enzyme inhibition assays (IC₅₀ determination via UV-Vis kinetics) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to active sites (e.g., COX-2 PDB: 3LN1) .
Advanced: What crystallographic methods are used to resolve its 3D structure?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation in DMSO/ethanol (1:3) to obtain diffraction-quality crystals .
- Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer .
- Refinement : Apply SHELXL for full-matrix least-squares refinement, addressing disorder in the methoxyphenyl group with PART instructions .
Key Metrics : Final R-factor < 0.05, RMSD for bonds < 0.02 Å .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage : Protect from light and moisture in amber vials at –20°C.
- Solubility : Stable in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers with pH < 5 (risk of acetamide hydrolysis) .
Advanced: How is its metabolic stability assessed in preclinical models?
Methodological Answer:
In Vitro Hepatic Metabolism : Incubate with rat liver microsomes (RLM) and NADPH, monitor parent compound depletion via LC-MS/MS over 60 mins .
Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the furyl ring or O-demethylation) .
CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Basic: What functional groups are critical for its reactivity?
Methodological Answer:
- Oxadiazole Ring : Susceptible to nucleophilic attack at C2; reacts with Grignard reagents to form substituted derivatives .
- Sulfanyl Bridge : Oxidizes to sulfoxide/sulfone derivatives with H₂O₂ or mCPBA, altering electronic properties .
- Acetamide Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
Advanced: How can its pharmacokinetic properties be optimized?
Methodological Answer:
LogP Modulation : Introduce polar groups (e.g., –OH or –COOH) to reduce logP from ~3.5 to <2, improving aqueous solubility .
Pro-drug Design : Mask the sulfanyl group as a thioether ester to enhance oral bioavailability .
Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction; aim for <90% binding to avoid efficacy loss .
Advanced: What analytical methods quantify degradation under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13), then analyze via:
- HPLC-DAD : Track degradation products (e.g., oxadiazole ring cleavage at ~210 nm) .
- LC-MSⁿ : Identify degradation pathways (e.g., hydrolysis of the acetamide to carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
